Product packaging for Dihydrosventrin(Cat. No.:)

Dihydrosventrin

Cat. No.: B1263758
M. Wt: 405.09 g/mol
InChI Key: QFGSTEHTCAROLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrosventrin is a bromopyrrole alkaloid belonging to the 2-aminoimidazole class of compounds, inspired by marine natural products derived from sponges . It functions as a potent, non-biocidal modulator of bacterial biofilm formation and maintenance. This compound is specifically valuable for researching novel anti-virulence strategies against problematic pathogens, as it inhibits and disperses biofilms without exerting strong selective pressure for resistance through bactericidal action . In research applications, this compound has demonstrated efficacy against biofilms formed by Pseudomonas aeruginosa , with reported inhibitory activity at concentrations of 51 µM . Its mechanism is distinct from traditional antibiotics; it effectively disrupts the protected biofilm lifestyle of bacteria, which is a key factor in chronic and recurrent infections . Studies indicate a promising toxicological profile, showing low toxicity in preliminary assays using HaCaT keratinocyte cells and Caenorhabditis elegans fecundity models at concentrations well above its active biofilm dispersion range . This makes it a compelling candidate for academic and industrial research focused on overcoming antibiotic resistance, particularly as an adjuvant to resensitize resistant bacterial strains to conventional antibiotics . This product is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Br2N5O B1263758 Dihydrosventrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15Br2N5O

Molecular Weight

405.09 g/mol

IUPAC Name

N-[3-(2-amino-1H-imidazol-5-yl)propyl]-4,5-dibromo-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C12H15Br2N5O/c1-19-9(5-8(13)10(19)14)11(20)16-4-2-3-7-6-17-12(15)18-7/h5-6H,2-4H2,1H3,(H,16,20)(H3,15,17,18)

InChI Key

QFGSTEHTCAROLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)NCCCC2=CN=C(N2)N

Synonyms

dihydrosventrin

Origin of Product

United States

Discovery and Biosynthetic Considerations of Dihydrosventrin

Isolation and Identification from Marine Organisms in Research Studies

Dihydrosventrin (DHS) was not isolated directly from a marine organism but was identified through the systematic screening of a synthetic library of compounds derived from marine natural products. nih.govmdpi.com Specifically, it emerged from a 50-member library of analogues based on dihydrooroidin and derivatives of bromoageliferin, which are themselves natural products found in marine sponges. nih.govrsc.org The identification of this compound was a result of research focused on discovering new molecules capable of combating bacterial biofilms. nio.res.inresearchgate.net

In these studies, this compound, a congener of the known pyrrole-imidazole alkaloid (PIA) sventrin (B1248496), demonstrated significant dose-dependent activity in both inhibiting the formation of new biofilms and dispersing pre-existing ones. mdpi.com Its efficacy was noted against several proteobacterial species, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Bordetella bronchiseptica, without exhibiting direct microbicidal effects. mdpi.com Further structure-activity relationship (SAR) investigations, which systematically modify different parts of a molecule to determine which structural features are essential for its activity, highlighted the importance of the 2-aminoimidazole (2-AI) "head" group and specific modifications to the pyrrole (B145914) "tail" group for enhanced anti-biofilm properties. mdpi.comresearchgate.net The research leading to this compound's identification was built upon earlier findings that the parent marine alkaloid, oroidin (B1234803), could interfere with bacterial attachment. mdpi.com While oroidin itself showed modest biofilm inhibitory activity, the synthetic analogue this compound displayed significantly stronger inhibition. researchgate.netmdpi.com

Proposed Biosynthetic Pathways and Precursors in this compound Formation

As this compound is a synthetic compound developed in a laboratory setting, it does not have a natural biosynthetic pathway. rsc.orgbiomedres.usresearchgate.net Its creation was part of a rational design approach, where chemists synthesize new molecules based on the structure of a bioactive natural product to improve its properties. nio.res.in The synthesis of this compound hydrochloride has been explicitly reported in the scientific literature. rsc.org

The development of this compound was a direct outcome of SAR studies on a library of oroidin derivatives. biomedres.usresearchgate.net These studies indicated that specific chemical modifications, such as the N-methylation of the pyrrole ring found in this compound, led to a marked increase in anti-biofilm activity against the medically important bacterium Pseudomonas aeruginosa. biomedres.usresearchgate.net this compound was identified as the most potent member of the screened library, establishing it as a key lead compound for the development of further anti-biofilm agents. biomedres.usresearchgate.net

Given that this compound is produced via chemical synthesis rather than by a living organism, its formation is governed by laboratory chemical transformations, not enzymatic ones. The reported synthesis involves the chemical coupling of two main precursor fragments. rsc.org

The key chemical transformation is the reaction between 4-(3-amino-propyl)-1H-imidazol-2-ylamine dihydrochloride (B599025) and 2,2,2-trichloro-1-(4,5-dibromo-1-methyl-1H-pyrrol-2-yl)-ethanone in the presence of anhydrous sodium carbonate and N,N-dimethylformamide as a solvent. rsc.org This process forges the amide bond that links the 2-aminoimidazole head group to the N-methylated dibromopyrrole tail, resulting in the final this compound molecule. rsc.org This synthetic route allows for the controlled and efficient production of the compound for research purposes.

The chemical structure and discovery of this compound are intrinsically linked to the natural marine alkaloid oroidin. biomedres.usresearchgate.net Oroidin, a pyrrole-imidazole alkaloid isolated from marine sponges of the Agelas genus, serves as the structural template for this compound. mdpi.comresearchgate.net In nature, oroidin is a fundamental biosynthetic precursor for a vast and structurally diverse family of more complex pyrrole-imidazole alkaloids, such as the stylissadines. mdpi.comgoogle.com

The biosynthesis of oroidin in sponges is a subject of ongoing research, but it is understood to be a key building block for these larger, more intricate molecules. mdpi.com Researchers have leveraged the core structure of oroidin, which consists of a 2-aminoimidazole head linked to a brominated pyrrole tail, as a scaffold for chemical synthesis. mdpi.comresearchgate.net By creating a library of oroidin analogues with slight chemical modifications, scientists were able to probe the structure-activity relationships governing anti-biofilm activity. researchgate.net This systematic approach revealed that while oroidin has modest activity, the N-methylation of the pyrrole ring—a key feature distinguishing this compound from its natural template—dramatically enhances its potency as a biofilm inhibitor. biomedres.usresearchgate.net Therefore, the study of oroidin's natural structure and biological activity directly inspired the synthesis of the more potent this compound. mdpi.com

Synthetic Strategies and Analog Design for Dihydrosventrin and Its Derivatives

Total Synthesis Approaches to Dihydrosventrin

The total synthesis of this compound and related pyrrole-imidazole alkaloids (PIAs) is typically achieved through a convergent strategy, which involves the separate preparation of the core structural fragments followed by their strategic coupling. The key building blocks are the 2-aminoimidazole (2-AI) head group and the 4,5-dibromopyrrole-2-carboxamide tail. rsc.org While numerous syntheses have been reported for the broader oroidin (B1234803) family, specific routes to this compound follow these established principles. rsc.orgpageplace.de

The synthesis of the 2-aminoimidazole portion often starts from amino acid precursors like ornithine. rsc.orgresearchgate.net For instance, a reported synthesis of an oroidin precursor begins with ornithine methyl ester, which undergoes reduction and subsequent condensation with cyanamide (B42294) to form the cyclic guanidine (B92328) of the 2-AI ring. rsc.org An alternative approach to access homologues of this compound involves the condensation of precursors like 1,4-diamino-2-butanone dihydrochloride (B599025) with cyanamide under controlled pH to yield the desired 2-AI head group with a specific linker chain. google.com

The pyrrole (B145914) tail, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is prepared through established pyrrole chemistry, often involving bromination of a pyrrole-2-carboxylate precursor. The final key step is the chemoselective formation of an amide bond to link the 2-AI head and the pyrrole tail. rsc.org This step can present challenges due to the multiple reactive nitrogen atoms in the 2-AI moiety, often requiring careful selection of protecting groups and coupling agents to achieve the desired regioselectivity. rsc.org

Library Design and Combinatorial Synthesis of this compound Analogues for Research

To systematically investigate the biological activity of this compound, researchers have employed combinatorial chemistry and library design to generate large collections of analogues. researchgate.netresearchgate.netscispace.com This approach allows for the methodical alteration of different parts of the molecular scaffold to map the structure-activity relationships (SAR) that govern its function. researchgate.net By synthesizing and screening libraries containing dozens of related compounds, scientists can efficiently identify the key structural features required for activity and discover analogues with enhanced potency or modified properties. researchgate.netresearchgate.net For example, a 50-compound library based on the parent oroidin scaffold was synthesized to probe anti-biofilm activity against Pseudomonas aeruginosa. researchgate.net

SAR studies on this compound and its parent compound, oroidin, have focused on three primary regions of the molecule: the 2-aminoimidazole (2-AI) head, the pyrrole tail, and the aliphatic linker chain connecting them. mdpi.comresearchgate.net

The 2-Aminoimidazole (2-AI) Head: This moiety has been identified as a critical pharmacophore. Studies have consistently shown that modifications to, or removal of, the 2-AI head group result in a complete loss of anti-biofilm activity. mdpi.com The protonation state of the 2-AI group is also considered an important factor for potent activity. researchgate.net

The Pyrrole Tail: The substitution pattern on the pyrrole ring is crucial for potency. Specifically, the degree of bromination significantly influences biological activity. Analogues were synthesized with mono-bromo, di-bromo, and des-bromo (no bromine) substitutions on the pyrrole ring. mdpi.com Results indicated that activity increased with the level of bromination, with the dibrominated analogues, like this compound, consistently showing the strongest biofilm inhibition. mdpi.comresearchgate.net

The Linker Chain: The length and composition of the chain connecting the head and tail groups have also been explored. Homologues of this compound with varying methylene (B1212753) spacer lengths (e.g., two, three, or four carbons) have been synthesized to determine the optimal distance between the two core fragments. google.com These studies revealed that an aliphatic acyl linker of a specific length is necessary for maximal activity. researchgate.net

Table 1: Structure-Activity Relationship (SAR) of this compound Analogues
Modified RegionModificationImpact on Anti-Biofilm ActivityReference
2-AI Head GroupRemoval or significant alterationComplete loss of activity mdpi.com
Pyrrole TailDibrominated (Natural)High activity mdpi.comresearchgate.net
Mono-brominatedModerate activity mdpi.com
Des-brominated (no bromine)Low to no activity mdpi.com
Linker ChainAlteration of length/compositionActivity is sensitive to linker length; an optimal length is required researchgate.netgoogle.com

Modern synthetic strategies allow for the incorporation of entirely new chemical functionalities to probe for novel interactions or improve physicochemical properties. One powerful method for this is the Huisgen [3+2] cycloaddition, often referred to as "click chemistry." This reaction allows for the efficient and specific formation of a stable five-membered triazole ring from an azide (B81097) and an alkyne.

While the direct replacement of a this compound fragment with a triazole has not been explicitly detailed, the creation of imidazole-triazole derivatives for the purpose of inhibiting plant biofilms has been reported. google.com This demonstrates the chemical feasibility and biological relevance of combining these two heterocyclic systems. In a potential synthetic design, the pyrrole-carboxamide portion of this compound could be replaced with a triazole-linked aromatic group. This would be achieved by synthesizing a 2-AI core bearing a terminal alkyne and reacting it with a variety of substituted aromatic azides, rapidly generating a library of novel analogues for biological screening.

Methodologies for Modifying Specific Structural Regions

Development of Simplified this compound Scaffolds for Mechanistic Studies

To better understand which parts of the this compound molecule are essential for its biological function, researchers have designed and synthesized simplified scaffolds. mdpi.comresearchgate.net This strategy helps to deconstruct the complex natural product into its minimal functional components, distinguishing between the domains responsible for binding to a biological target and those that merely serve as a structural framework. acs.org

Studies have been conducted to assess the anti-biofilm efficacy of simpler structures derived from the broader pyrrole-imidazole alkaloid family. mdpi.com For example, simplified oroidin analogues were synthesized and tested, revealing that while they retained some activity, they were less potent than the more complex parent molecules. researchgate.net This finding confirmed that features like the aliphatic acyl linker are not merely spacers but are integral parts of the active pharmacophore. researchgate.net By systematically stripping away complexity, these simplified scaffolds provide invaluable insight into the minimal structural requirements for the biological activity of this compound.

Research on the Biological Activities and Molecular Mechanisms of Dihydrosventrin

Anti-Biofilm Activity Profiling in Model Systems

Dihydrosventrin (DHS), a small molecule derived from a marine natural product, has demonstrated significant anti-biofilm capabilities. researchgate.net This compound was identified from a library of bromoageliferin derivatives and has shown broad-spectrum activity in both preventing the formation of and dispersing established biofilms. nih.gov

Inhibition of Biofilm Formation across Bacterial Species (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Bordetella bronchiseptica)

This compound has been shown to be effective at inhibiting the formation of biofilms across a range of proteobacterial species. researchgate.net Its activity has been specifically documented against Pseudomonas aeruginosa (including strains PAO1, PA14, and a mucoid isolate), Acinetobacter baumannii, and Bordetella bronchiseptica. researchgate.netnih.gov The inhibitory concentrations (IC50) of this compound against these bacteria have been determined, showcasing its potency. For instance, the IC50 value against A. baumannii was found to be 110 μM. researchgate.net Studies have confirmed that the inhibition of biofilm formation is not due to a bactericidal effect, as growth curves and colony counts of the bacteria remained unaffected by the compound at concentrations effective for biofilm inhibition. researchgate.net

Bacterial SpeciesStrain(s)Noted EffectCitation
Pseudomonas aeruginosaPAO1, PA14, mucoid isolateInhibition of biofilm formation researchgate.netnih.gov
Acinetobacter baumannii-Inhibition of biofilm formation (IC50 = 110 μM) researchgate.net
Bordetella bronchiseptica-Inhibition of biofilm formation researchgate.netnih.gov

Dispersion of Pre-Existing Biofilms

In addition to preventing biofilm formation, this compound is also capable of dispersing mature, pre-existing biofilms. researchgate.netnih.gov This dual activity makes it a promising agent for tackling infections where biofilms are already established. mdpi.com The ability to break down the protective matrix of established biofilms can render the bacteria more susceptible to conventional antibiotics and the host's immune system. nih.govmdpi.com Research has shown that this compound can effectively disperse biofilms of P. aeruginosa, A. baumannii, and B. bronchiseptica. researchgate.netnih.gov

Evaluation against Diverse Gram-Positive and Gram-Negative Pathogens

This compound has demonstrated broad-spectrum anti-biofilm activity against both Gram-negative and some Gram-positive pathogens. researchgate.netnih.gov While its effects are well-documented against Gram-negative bacteria like P. aeruginosa, A. baumannii, and B. bronchiseptica, the extent of its activity against a wider range of Gram-positive bacteria is an area of ongoing research. researchgate.netnih.gov The ability of a compound to act against both bacterial types is significant due to the structural differences in their cell walls, which often leads to varied susceptibility to antimicrobial agents. nih.govnih.govmdpi.com

Mechanistic Investigations of Biofilm Modulation

The effectiveness of this compound as an anti-biofilm agent stems from its ability to interfere with key processes in biofilm development and maintenance. researchgate.netnih.gov

Interference with Bacterial Adhesion Processes

A crucial first step in biofilm formation is the adhesion of bacteria to a surface. wikipedia.orgecmjournal.org this compound appears to interfere with this initial attachment phase. nih.gov Bacterial adhesins, which are cell-surface components, play a vital role in this process by facilitating adherence to surfaces and other cells. wikipedia.org By disrupting the mechanisms of adhesion, this compound can prevent the establishment of a biofilm from the outset.

Quorum Sensing Inhibition (QSI) Mechanisms

Research on this compound Remains Elusive

Extensive searches for the chemical compound “this compound” have yielded no specific scientific data or research findings. As a result, the requested article focusing on its biological activities, molecular mechanisms, and modulation of antibiotic efficacy cannot be generated at this time.

The provided outline requires a detailed and evidence-based exploration of this compound's interactions with extracellular polymeric substances (EPS), its non-bactericidal modes of action, and its potential in preclinical models to re-sensitize resistant bacteria and create synergistic effects with conventional antibiotics. Without any available research on this compound, it is impossible to provide scientifically accurate information for the specified sections and subsections.

Further investigation into scientific databases and literature is necessary to determine if "this compound" is a novel compound with limited public information or if the name is a potential misspelling of another compound. Until research specifically identifying and characterizing this compound becomes available, a comprehensive and factual article adhering to the requested outline cannot be produced.

Structure Activity Relationship Sar Studies of Dihydrosventrin Analogues

Methodologies for SAR Elucidation in Dihydrosventrin Derivatives

To understand the structural requirements for the anti-biofilm activity of this compound analogues, researchers have employed a combination of systematic structural modifications and computational analyses.

Systematic Variation of Molecular Regions (Head, Linker, and Tail Groups)

Initial SAR studies on oroidin-based analogues, from which this compound was derived, involved the creation of a chemical library with variations in these three regions. nih.gov The linker region, for instance, was evaluated by altering its saturation and aliphatic length, including truncation or extension by a single carbon. nih.gov While many of these modifications could inhibit biofilm formation, the most potent analogue identified was this compound (DHS), a sventrin (B1248496) congener. nih.gov

Further studies continued this systematic approach. For example, after initial findings highlighted the promise of this compound, a second-generation library was developed. This library specifically targeted the acylation of the pyrrole (B145914) tail, modified the N-heteroaryl position to increase steric bulk, and further investigated the importance of the bromopyrrole tail through single atom modifications. mdpi.comnih.gov This led to the development of new, even more potent biofilm modulators. mdpi.com

Application of Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

In conjunction with synthetic modifications, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have become invaluable tools in the SAR analysis of this compound analogues. nih.govnih.govresearchgate.net These in-silico techniques provide insights into the potential interactions between the compounds and their biological targets, helping to rationalize observed activities and guide the design of new derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.sy For this compound analogues, QSAR can help to identify key physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, that are crucial for their anti-biofilm efficacy. spu.edu.sy By correlating these properties with activity, predictive models can be built to estimate the potency of yet-to-be-synthesized analogues. spu.edu.sy

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govusm.my In the context of this compound, docking studies can help to visualize how different analogues interact with their putative protein targets. This can reveal important binding interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the compound's activity. analis.com.myekb.eg For example, docking could be used to understand why modifications to the 2-aminoimidazole head group or the pyrrole tail lead to changes in biological potency.

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

Through extensive SAR studies, several key structural features have been identified as critical for the biological activity of this compound and its analogues. These findings have pinpointed the essential pharmacophores and the impact of various structural modifications.

Importance of the 2-Aminoimidazole Head Group

The 2-aminoimidazole (2-AI) moiety is a cornerstone of the biological activity of this compound analogues. mdpi.com SAR studies have consistently demonstrated that this "head" group is indispensable. Any modification or loss of the 2-AI head group results in a complete abolishment of the compound's biofilm-modulating ability. mdpi.comscispace.com This highlights the 2-AI unit as a critical pharmacophore, likely involved in essential interactions with the biological target. The ubiquitous nature of the 2-aminoimidazole group in oroidin (B1234803) alkaloids underscores its significance, and considerable effort has been made to delineate its importance. google.com

Role of Pyrrole Tail Modifications

The "tail" group, specifically the dibrominated N-methyl pyrrole moiety, has been shown to be a significant contributor to the anti-biofilm potency of this compound. mdpi.com The degree of halogenation on the pyrrole ring directly correlates with anti-biofilm activity. ingentaconnect.com

Key findings from SAR studies on the pyrrole tail include:

Dibromination is optimal: this compound, with its dibrominated N-methyl pyrrole tail, was found to be the most active among initial analogues. mdpi.comingentaconnect.com

N-methylation enhances activity: Compared to analogues with an NH pyrrole, the N-methylated version, as seen in N-methyl dihydrohymenidin, showed a substantial increase in activity. ingentaconnect.com

Halogenation is crucial: Removal of the bromine atoms from the pyrrole ring leads to a significant loss of anti-biofilm capabilities. mdpi.com

Pyrrole ring is superior to imidazole (B134444): Replacing the pyrrole ring with an imidazole moiety caused a drastic drop in activity, reinforcing the importance of the dibrominated pyrrole structure in the tail. mdpi.com

Further modifications, such as the acylation of the pyrrole tail with a p-bromophenyl group, have led to even more potent biofilm modulators. mdpi.comnih.gov

Impact of Steric and Electronic Features

The steric and electronic properties of the various substituents on the this compound scaffold play a crucial role in modulating its biological activity. mdpi.com

Steric Bulk: Modifications to the N-heteroaryl position of the pyrrole tail aimed at increasing steric bulk yielded several new and potent biofilm modulators that showed improved inhibition and dispersion of A. baumannii biofilms compared to the parent this compound molecule. mdpi.comnih.gov This suggests that a certain degree of steric bulk in this region is favorable for activity.

Electronic Effects: The electronic nature of the substituents, particularly on the tail group, is also a key determinant of activity. The high electronegativity of the bromine atoms on the pyrrole ring is thought to be important. This is supported by the observation that removing these halogens significantly diminishes the anti-biofilm properties. mdpi.com Furthermore, studies on related 2-aminoimidazole-containing compounds have shown that the electronic properties of substituents can influence the protonation state of the 2-aminoimidazole head group, which in turn affects biological activity.

The interplay of these steric and electronic features is critical in the design of new this compound analogues with enhanced potency.

Influence of Amide Bond Directionality

In the effort to broaden the chemical diversity and conduct a more thorough structure-activity relationship (SAR) analysis of this compound (DHS) analogues, researchers investigated the significance of the amide bond connecting the 2-aminoimidazole (2-AI) "head" group and the acylpyrrole "tail" group. mdpi.com This led to the creation of a "reverse amide" library, where the natural orientation of the amide bond was synthetically inverted. mdpi.com This strategic modification allowed for the use of a wider range of commercial amines, enabling more diverse tail group substitutions. mdpi.com

The investigation into these reverse amide (RA) analogues revealed that the original amide bond was not an indispensable structural feature for the anti-biofilm activity of the molecule. mdpi.com In fact, certain modifications within this new orientation led to an enhancement of the compound's efficacy. mdpi.com

Research Findings from Reverse Amide Analogues

The SAR studies of the reverse amide library focused on attaching various aliphatic and aromatic tail groups to the 2-aminoimidazole head. The findings indicated a clear preference for aliphatic chains over aromatic ones in conferring anti-biofilm activity.

Specifically, the bioactivity of the aliphatic analogues was directly correlated with the length of the carbon chain attached to the compound. mdpi.com Analogues featuring aliphatic chains demonstrated significantly improved biofilm inhibition, in some cases proving to be four times more effective than the parent compound, oroidin. mdpi.com

Below is a data table summarizing the structure-activity relationships for a selection of the reverse amide this compound analogues. The activity is described in relation to the parent compounds and the nature of the "R" group modification.

Table 1: SAR of Reverse Amide (RA) this compound Analogues

Compound R Group (Tail) Chain Type Key Finding
RA-Analogues (General) Varied Aliphatic Chains Aliphatic Bioactivity is directly related to the length of the aliphatic chain. mdpi.com
RA-Analogues (25-28) Aliphatic Chains Aliphatic Showed biofilm inhibition activity four times better than oroidin. mdpi.com

| RA-Analogues (General) | Aromatic Groups | Aromatic | Less effective compared to aliphatic analogues. |

These studies concluded that while the amide linkage is a key structural component, its directionality is not absolute. mdpi.com Reversing the amide bond created a new class of analogues, and the subsequent exploration of aliphatic chain substitutions proved to be a fruitful strategy for enhancing anti-biofilm capabilities. mdpi.com This underscores the flexibility of the this compound scaffold for further development.

Advanced Analytical Methodologies for Dihydrosventrin Research

Spectroscopic Techniques in Structural Characterizationuni-duesseldorf.deuct.ac.za

Spectroscopy is fundamental to the structural elucidation of novel chemical entities. For Dihydrosventrin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a complete picture of its atomic connectivity and functional groups. uni-duesseldorf.de

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map out the carbon skeleton and the placement of protons. uni-duesseldorf.de High-field instruments, such as Varian or Bruker spectrometers operating at 300 MHz or 400 MHz, are typically used to achieve the necessary resolution for unambiguous signal assignment. biomedres.usrsc.orggoogle.com Deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃) are commonly used. biomedres.usgoogle.combiomedres.us

For this compound hydrochloride, ¹H NMR spectroscopy in DMSO-d₆ reveals characteristic signals for its distinct chemical environments. rsc.org The spectrum shows signals for amide and imidazole (B134444) protons, as well as aromatic and aliphatic protons, with their chemical shifts and coupling patterns providing crucial connectivity information. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride (300 MHz, DMSO-d₆) rsc.org

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
12.06s-1H
11.59s-1H
8.31t5.41H
7.32s-2H
7.03s-1H
6.60s-1H
3.87s-3H
3.18m-2H
2.45t7.82H
1.73m-2H

s = singlet, t = triplet, m = multiplet

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. biomedres.usrsc.org The chemical shifts in the ¹³C NMR spectrum of this compound hydrochloride confirm the presence of carbonyl, aromatic, and aliphatic carbons. rsc.org In related synthetic work on this compound analogues, the amide carbonyl carbon signal is typically observed around δ 162.4 ppm, while methylene (B1212753) carbons attached to nitrogen atoms appear between δ 42.8 and δ 54.7 ppm. biomedres.us

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride (75 MHz, DMSO-d₆) rsc.org

Chemical Shift (δ ppm)Assignment
159.77Carbonyl/Amide C
147.30Imidazole C
127.99Pyrrole (B145914)/Imidazole C
127.77Pyrrole/Imidazole C
114.00Pyrrole C
110.43Pyrrole C
109.06Pyrrole C
96.86Pyrrole C
37.94Aliphatic CH₂
35.38Aliphatic CH₂
27.96Aliphatic CH₂
22.28Methyl C

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. uni-duesseldorf.de High-Resolution Mass Spectrometry (HRMS), using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a molecule's chemical formula. rsc.orgnih.govmdpi.com For this compound hydrochloride, HRMS (FAB) analysis determined the mass of the protonated molecule (MH⁺) to be 403.9728, which corresponds to the elemental formula C₁₂H₁₆Br₂N₅O. rsc.org In the analysis of related compounds, Electron Ionization Mass Spectrometry (EIMS) is also utilized, where the presence of the molecular ion peak [M]⁺ confirms the successful synthesis of the target molecule. biomedres.usbiomedres.us

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uct.ac.za The analysis of this compound and its analogues reveals characteristic absorption bands corresponding to its structural features. researchgate.netmdpi.com For example, in related thiazole (B1198619) nortopsentin analogues, characteristic IR bands include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide group (around 1680-1710 cm⁻¹), and C≡N stretching (around 2220 cm⁻¹). mdpi.com While specific FTIR data for this compound is not detailed in the provided sources, its structure, containing amide and amine N-H bonds, an amide C=O bond, and aromatic C-H bonds, would be expected to show similar characteristic peaks. The technique is valuable for confirming the presence of these key functional groups during synthesis and characterization. nih.gov

Mass Spectrometry (MS)

Chromatographic Separations and Purity Assessmentuct.ac.zaumassd.eduescholarship.org

Chromatography is a cornerstone for the isolation, purification, and analytical assessment of this compound and its related compounds from complex mixtures, such as marine sponge extracts or synthetic reaction products. uni-duesseldorf.denih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for the final purification and purity assessment of non-volatile compounds like this compound. uni-duesseldorf.denih.govmdpi.com Analytical HPLC, often using a C18 reversed-phase column, is employed to determine the purity of final compounds, with research indicating that the purity of tested this compound analogues was greater than 95%. mdpi.comresearchgate.net Semi-preparative HPLC is also a crucial tool for isolating pure compounds from synthetic mixtures or natural extracts, enabling further spectroscopic analysis and biological testing. uni-duesseldorf.denih.govmdpi.com

While HPLC is more common for a molecule of this compound's characteristics, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), plays a role in the analysis of more volatile precursors or degradation products. biomedres.usbiomedres.us For instance, the structure of related natural products has been confirmed in part through the GC analysis of their hydrolysis products. researchgate.netresearchgate.net In the synthesis of this compound analogues, mass spectra are sometimes recorded on a GC-MS system, indicating its use in analyzing intermediates or related synthetic compounds. biomedres.usbiomedres.us

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Bioanalytical Assays for Activity Quantification and Mechanistic Insight in this compound Research

In the study of this compound and its potential as an antibiofilm agent, a variety of bioanalytical assays are employed to quantify its activity and understand its mechanisms of action. These methods are crucial for determining the compound's efficacy in preventing and dispersing biofilms, characterizing its impact on bacterial phenotypes, assessing its bactericidal properties, and evaluating its safety profile through toxicity studies.

Crystal Violet Assays for Biofilm Inhibition and Dispersion

Crystal violet (CV) staining is a fundamental and widely used method for the quantification of biofilm formation and its inhibition or dispersion by compounds like this compound. rsc.orgmdpi.com This assay relies on the ability of the CV dye to stain the extracellular matrix and the cells within a biofilm. The amount of retained dye is proportional to the total biofilm biomass.

In a typical biofilm inhibition assay, bacterial cultures are grown in microtiter plates in the presence of varying concentrations of this compound. mdpi.com After an incubation period that allows for biofilm development, typically 24 hours, the planktonic (free-floating) bacteria are washed away. rsc.orgmdpi.com The remaining adherent biofilm is then stained with a crystal violet solution. rsc.org Following another washing step to remove excess dye, the bound crystal violet is solubilized, often with ethanol (B145695) or acetic acid, and the absorbance is measured spectrophotometrically. rsc.orgnih.gov A reduction in absorbance in the presence of this compound, compared to an untreated control, indicates inhibition of biofilm formation.

For biofilm dispersion assays, the biofilm is first allowed to form over a period of 24 hours. rsc.org Subsequently, the growth medium is replaced with fresh medium containing different concentrations of this compound. rsc.org After a further incubation period, the plates are washed, stained with crystal violet, and quantified in the same manner as the inhibition assay. rsc.org A decrease in the measured absorbance signifies the compound's ability to disperse pre-existing biofilms.

Table 1: Representative Data from Crystal Violet Assays for this compound This table is for illustrative purposes and may not represent actual experimental data.

Concentration of this compound (µM)Biofilm Inhibition (%)Biofilm Dispersion (%)
1155
54525
107050
259075
509585

Microtiter Plate Assays for Biofilm Phenotype Characterization

Microtiter plate assays are a high-throughput and versatile platform for characterizing the phenotypic changes in biofilms treated with this compound. plos.orgnih.govfrontiersin.org These assays allow for the simultaneous testing of multiple conditions and concentrations, providing a comprehensive overview of the compound's effects. Beyond simple quantification of biofilm mass with crystal violet, microtiter plates can be adapted to study various aspects of the biofilm phenotype.

For instance, by using specific dyes or reporter strains, researchers can investigate the effects of this compound on the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix. Changes in motility, such as swarming, swimming, and twitching, which are often linked to biofilm formation, can also be assessed in a modified microtiter plate setup. mdpi.com

Furthermore, these assays are instrumental in screening for biofilm-defective mutants or identifying compounds that induce subtle changes in biofilm architecture. nih.gov The consistent and reproducible nature of microtiter plate assays makes them a cornerstone in the initial stages of research on antibiofilm agents like this compound. plos.orgnih.gov

Table 2: Phenotypic Characterization of Biofilms Treated with this compound This table is for illustrative purposes and may not represent actual experimental data.

ParameterControl (Untreated)Treated with this compound (25 µM)
Biofilm Mass (OD570)1.80.4
EPS Production (Relative Fluorescence Units)1200350
Swarming Motility (mm)155
Twitching Motility (Zone Diameter, mm)82

Minimum Inhibitory Concentration (MIC) Determinations for Non-Bactericidal Assessment

A crucial aspect of developing antibiofilm agents is to determine whether their activity stems from killing the bacteria (bactericidal) or simply preventing their growth or biofilm formation (bacteriostatic or non-bactericidal). The Minimum Inhibitory Concentration (MIC) is a key metric used to make this distinction. libretexts.orgwikipedia.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. libretexts.orgwikipedia.org

Standard methods for determining the MIC, such as broth microdilution, are employed. libretexts.org In this method, a standardized inoculum of bacteria is introduced into a series of wells in a microtiter plate containing serial dilutions of this compound. After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that results in no visible growth is recorded as the MIC. libretexts.org

For an agent like this compound, which is often investigated for its non-bactericidal antibiofilm properties, the goal is to find a compound that inhibits biofilm formation at concentrations well below its MIC. researchgate.net This indicates that the compound's primary mode of action is the disruption of biofilm-specific processes rather than general bacterial growth inhibition.

Table 3: MIC and Biofilm Inhibitory Concentrations of this compound This table is for illustrative purposes and may not represent actual experimental data.

OrganismThis compound MIC (µg/mL)This compound Biofilm IC50 (µg/mL)
Pseudomonas aeruginosa>12810
Staphylococcus aureus>12815
Acinetobacter baumannii>1288

Cellular and Model Organism Systems for Toxicity Evaluation Research

Before any potential therapeutic agent can be considered for further development, its toxicity profile must be thoroughly evaluated. For this compound, this involves a tiered approach using both cellular and model organism systems. nih.gov

In vitro cytotoxicity assays are often the first step. These assays utilize cultured human cell lines, such as keratinocytes or fibroblasts, to assess the compound's potential to cause cell damage or death. nih.goveuropa.eu A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov A decrease in metabolic activity in the presence of this compound would suggest a cytotoxic effect.

Following in vitro testing, researchers often move to simple model organisms to assess toxicity in a whole-organism context. The nematode Caenorhabditis elegans is a widely used model in toxicology due to its short life cycle, genetic tractability, and the conservation of many biological pathways with humans. nagibio.ch Toxicity in C. elegans can be assessed by measuring various endpoints, including fecundity (reproduction), growth, and survival, upon exposure to this compound. nih.gov Studies have shown that some 2-aminoimidazole compounds, including this compound, exhibit low toxicity in C. elegans at concentrations effective against biofilms. nih.govnih.gov

Other model organisms like the brine shrimp (Artemia salina) and the water flea (Daphnia magna) are also utilized in ecotoxicology studies to evaluate the potential environmental impact of the compound. jpmsonline.comjbth.com.br These assays typically determine the concentration of the substance that is lethal to 50% of the test population (LC50).

Table 4: Toxicity Profile of this compound in Cellular and Model Organism Systems This table is for illustrative purposes and may not represent actual experimental data.

AssayEndpointThis compound ConcentrationResult
MTT Assay (Human Keratinocytes)Cell Viability (%)50 µM92%
C. elegans Fecundity AssayBrood Size50 µMNo significant difference from control
Daphnia magna Immobilization48-hour EC50>100 mg/LLow acute toxicity

Theoretical and Preclinical Research Applications of Dihydrosventrin

Development of Anti-Biofilm Agents for Material Functionalization

Bacterial biofilms are a major cause of infections, particularly those associated with medical devices, and contribute to the widespread issue of biofouling on various materials. researchgate.netnih.gov Dihydrosventrin's ability to inhibit biofilm formation and disperse existing biofilms makes it a prime candidate for the functionalization of materials to prevent these issues. researchgate.netnih.gov

Application in Biomedical Devices and Implants

Biofilm formation on biomedical devices and implants is a critical concern in healthcare, often leading to persistent infections that are difficult to treat. researchgate.netresearchgate.net Once a device is colonized by a biofilm, the infection can become nearly impossible to eradicate without removing the device. researchgate.netresearchgate.net Research into this compound and its analogs, particularly those containing the 2-aminoimidazole (2-AI) moiety, has shown promise in addressing this challenge. mdpi.comresearchgate.net These compounds have demonstrated the ability to prevent biofilm formation on surfaces, a crucial step in averting device-related infections. mdpi.comresearchgate.net The development of biocompatible coatings incorporating this compound or similar 2-AI compounds is an active area of research. hydromer.comtekcyte.comformacoat.com Such coatings aim to create a surface that is inhospitable to bacterial colonization, thereby reducing the risk of infection and improving patient outcomes. hydromer.comtekcyte.comtekcyte.com

Coating Technologies for Biofouling Prevention

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine and industrial settings, leading to increased costs and operational inefficiencies. researchgate.netnih.gov The initial step in biofouling is often the formation of a bacterial biofilm. researchgate.net this compound's anti-biofilm activity presents a potential solution for developing advanced coating technologies to combat biofouling. mdpi.comresearchgate.net By incorporating this compound or its derivatives into paints and coatings, it is theoretically possible to prevent the initial attachment of bacteria, thus inhibiting the entire biofouling cascade. coatingsworld.compaint.org These "smart coatings" could offer a non-toxic alternative to traditional antifouling agents, many of which rely on heavy metals and other toxic substances that can harm the marine environment. coatingsworld.compcimag.comenergy.gov Research is ongoing to create durable and effective coatings that can be applied to ship hulls, industrial piping, and other surfaces prone to biofouling. coatingsworld.compaint.orgpcimag.com

Conceptual Frameworks for Therapeutic Development

The rise of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies. This compound's unique mode of action has inspired novel conceptual frameworks for combating bacterial infections.

Strategies for Disarming Pathogens without Eliciting Resistance

A significant advantage of this compound is its ability to disrupt biofilms without killing the bacteria. researchgate.net This "disarming" approach is a promising strategy to combat infections while minimizing the selective pressure that drives the development of antibiotic resistance. researchgate.netinrae.frmdpi.com By targeting bacterial virulence factors and communication systems, such as quorum sensing, rather than essential life processes, these compounds can render pathogens less harmful without promoting the survival of resistant strains. researchgate.netmdpi.comhelmholtz-hips.de Research has shown that disrupting biofilm formation can make bacteria more susceptible to the host's immune system and conventional antibiotics. mdpi.comhelmholtz-hips.de This approach represents a paradigm shift from direct bactericidal action to a more nuanced strategy of managing bacterial populations. inrae.frmdpi.com

Role as an Adjuvant to Enhance the Efficacy of Existing Antimicrobials

This compound and other 2-aminoimidazole compounds have shown potential as adjuvants, substances that can enhance the effectiveness of existing antibiotics. mdpi.cominrs.ca Biofilms create a protective barrier that can prevent antibiotics from reaching their bacterial targets. nih.govcrioac-lyon.fr By dispersing these biofilms, this compound can potentially restore the efficacy of antibiotics against previously resistant bacterial strains. mdpi.cominrs.ca This synergistic approach could breathe new life into our current arsenal (B13267) of antimicrobial drugs and provide a valuable tool in the fight against multidrug-resistant infections. inrs.cadovepress.com The use of such adjuvants could lead to lower required doses of antibiotics, potentially reducing side effects and further slowing the development of resistance. inrs.ca

Exploration in Agricultural and Industrial Biofouling Control

The challenges of biofouling extend beyond the medical and marine fields into agriculture and various industrial processes. researchgate.netnih.govagriculture.gov.au Biofilms can clog irrigation systems, contaminate food processing equipment, and impede the efficiency of industrial water systems. clu-in.orgnih.govdhigroup.com

The principles of anti-biofilm activity demonstrated by this compound are being explored for these applications. For instance, in agriculture, preventing biofilm formation in irrigation lines can ensure consistent water and nutrient delivery to crops and reduce the risk of plant pathogens. nih.gov In industrial settings, controlling biofouling in water treatment and distribution systems can prevent equipment damage and maintain operational efficiency. clu-in.orgnih.govmdpi.com While direct application of this compound in these large-scale systems may be explored, the understanding gained from its mechanism of action is crucial for designing new, effective, and environmentally friendly anti-biofouling strategies for these sectors. nih.govnih.gov

Future Research Trajectories and Academic Challenges for Dihydrosventrin Studies

Elucidating Undiscovered Molecular Targets and Pathways of Action

A primary challenge in Dihydrosventrin research is the complete elucidation of its molecular interactions. While its anti-biofilm properties are well-documented, the precise mechanisms are not fully understood. Research indicates that the 2-aminoimidazole (2-AI) scaffold, a core feature of this compound, is crucial for its activity. nih.gov Studies on similar 2-AI compounds have provided initial insights; for example, a biotinylated analogue was used to identify the response regulator BfmR as a target in Acinetobacter baumannii. nih.govresearchgate.net BfmR is a master controller of biofilm formation, and computational docking has provided models for how 2-AI compounds might interact with such response regulators. researchgate.net

However, it is likely that this compound interacts with multiple targets and pathways, which may vary between bacterial species. Future research must move beyond the primary target to identify the full spectrum of its molecular interactions. Techniques such as affinity purification, where this compound is immobilized on a matrix to capture interacting proteins from bacterial extracts, could be employed to uncover novel targets. unimi.it Furthermore, understanding its impact on various bacterial signaling pathways, such as quorum sensing (QS), cyclic di-GMP signaling, and stringent response, is critical. nih.govnih.gov While QS inhibition is a known strategy for anti-biofilm agents, direct evidence linking this compound to specific QS systems like those based on acyl-homoserine lactones (AHLs) or autoinducing peptides (AIPs) remains an area for investigation. nih.govmdpi.com Identifying these undiscovered pathways is essential for predicting potential off-target effects and understanding the breadth of its biological activity.

Advanced Computational Modeling and In Silico Screening for Novel Analogues

The development of more potent and specific this compound analogues is a key trajectory for translational success. Advanced computational modeling and in silico screening are powerful tools to accelerate this process. nih.gov Structure-activity relationship (SAR) studies have already provided valuable insights, demonstrating the importance of the 2-AI head group and the dibrominated N-methyl pyrrole (B145914) moiety for optimal activity. mdpi.comnih.gov Following initial findings with this compound, a second-generation library was developed by modifying the pyrrole tail, which yielded new modulators with enhanced activity against A. baumannii. mdpi.com

Future efforts should leverage more sophisticated computational approaches. Homology modeling can be used to build three-dimensional structures of target proteins, like the BfmR regulator, from different bacterial species. nih.gov Subsequently, molecular docking simulations can predict the binding affinity and orientation of this compound and a virtual library of novel analogues within the target's active site. nih.govresearchgate.net These in silico experiments can efficiently screen thousands of potential derivatives, prioritizing those with the highest predicted potency for chemical synthesis and biological testing. mdpi.comnih.gov Furthermore, molecular dynamics simulations can model the stability of the compound-protein complex over time, providing deeper insights into the interaction. nih.gov This computational-driven approach is not only cost-effective but also essential for rationally designing analogues with improved pharmacological profiles.

Integration with Advanced Microfluidic and Biofilm Models for Complex System Analysis

To accurately assess the efficacy of this compound, it is crucial to move beyond traditional static laboratory models and utilize systems that better mimic the complex, dynamic environments of clinical infections. Advanced microfluidic and biofilm models offer such a platform. Microfluidic devices, which use channels on a micrometric scale, allow for precise control over the physicochemical environment, including nutrient flow and shear stress, experienced by the biofilm.

These systems can be used to create more clinically relevant biofilm structures, such as the three-dimensional "mushroom-shaped" structures characteristic of P. aeruginosa biofilms. They also enable real-time observation of this compound's effect on biofilm architecture, dispersion, and cell viability using high-resolution microscopy. The integration of this compound studies with custom-designed microfluidic platforms can help answer critical questions about its activity under conditions that simulate specific infection sites, such as wound beds or the lung environment in cystic fibrosis patients.

Facilitating Collaborative Research Frameworks for Accelerated Discovery and Translational Research

The journey of a compound like this compound from a laboratory curiosity to a clinical application is a complex, interdisciplinary endeavor that cannot be accomplished in isolation. researchgate.net Accelerating its development requires the establishment of robust collaborative research frameworks. These frameworks should unite experts from diverse fields including marine natural product chemistry, medicinal chemistry, microbiology, computational biology, pharmacology, and clinical medicine. nih.govsciencebusiness.net

Such collaborations are essential for overcoming the multifaceted challenges in drug development. For example, international cooperative groups have been instrumental in the discovery and development of other natural products, navigating complex issues like access to biological resources and equitable benefit-sharing as outlined by the Convention on Biological Diversity and the Nagoya Protocol. researchgate.netpnas.orgrsc.org By forming similar networks, researchers can share resources, data, and expertise, from initial in silico screening and chemical synthesis to advanced biofilm modeling and preclinical animal studies. acs.org

Translational research, which aims to bridge the gap between basic science and clinical practice, is particularly critical. nih.gov This requires close partnership between academic researchers and industry stakeholders to navigate the significant hurdles of preclinical and clinical development, including regulatory requirements. researchgate.net By fostering these collaborative and translational frameworks, the scientific community can more efficiently address the remaining challenges and work towards harnessing the full therapeutic potential of this compound and its analogues. sciencebusiness.net

Q & A

Q. How can researchers ensure ethical compliance when using DHS in animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines:
  • Ethical Approval : Obtain IACUC approval for dosing protocols and humane endpoints .
  • Transparency : Report animal strain, sex, and sample size calculations in methods sections .
  • Data Sharing : Deposit raw data in repositories like Figshare or Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.